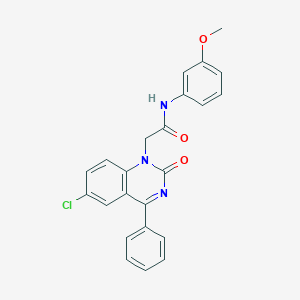

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methoxyphenyl)acetamide

Description

This compound features a quinazolinone core substituted with a 6-chloro group, a phenyl ring at position 4, and an N-(3-methoxyphenyl)acetamide side chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-18-9-5-8-17(13-18)25-21(28)14-27-20-11-10-16(24)12-19(20)22(26-23(27)29)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCAYAAFZHCBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

Acylation: The final step involves the acylation of the quinazolinone core with 3-methoxyphenylacetic acid or its derivatives under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.

Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone structure.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. This could involve inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A: 2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Structural Differences: Replaces quinazolinone with a quinoline core and introduces a thioether linkage.

- Activity : Exhibits an IC50 of 11.84 ± 1.63 µM in biological assays, suggesting moderate potency despite the altered core .

- Key Insight: The quinazolinone moiety in the target compound may offer superior hydrogen-bonding capacity compared to quinoline, enhancing target affinity.

Compound B : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structural Differences: Substitutes quinazolinone with a benzothiazole ring and adds a trifluoromethyl group.

- Key Insight : The electron-withdrawing trifluoromethyl group in Compound B may improve metabolic stability but reduce solubility compared to the chloro substituent in the target compound.

Tabulated Comparison of Key Properties

Biological Activity

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methoxyphenyl)acetamide is a compound belonging to the quinazolinone class, which has garnered interest due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity of this specific compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 405.87 g/mol. The compound features a quinazolinone core that is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinazolinone core is known to inhibit specific enzymes involved in cancer progression and inflammation. The presence of the chloro and methoxy groups enhances the compound's binding affinity and metabolic stability.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as myeloperoxidase (MPO), which is implicated in inflammatory diseases.

- Receptor Interaction : It may interact with receptors involved in cell signaling pathways that regulate apoptosis and cell proliferation.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit several biological activities:

Anticancer Activity

Quinazolinone compounds have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that related quinazolinone derivatives can significantly inhibit the viability of MCF-7 breast cancer cells with IC50 values ranging from 3.27 to 4.36 μg/mL . The mechanism involves:

- Activation of caspases (caspase-3, -8, -9)

- Disruption of mitochondrial membrane potential (MMP)

- Induction of cytochrome c release into the cytosol

Anti-inflammatory Activity

The anti-inflammatory potential is linked to the inhibition of MPO activity, which can reduce oxidative stress and inflammation in various tissues . This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of quinazolinone derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-methoxyphenyl)acetamide?

- Methodology : A common approach involves condensation reactions under alkaline conditions. For example, potassium carbonate in dimethylformamide (DMF) is used to facilitate nucleophilic substitution or coupling reactions. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation with water . Variations may include using chloroacetylated intermediates or optimizing stoichiometry to improve yield.

Q. How is the compound characterized post-synthesis?

- Methodology : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment. Crystallization from solvents like ethyl acetate or methanol is used to obtain single crystals for X-ray diffraction studies .

Q. What crystallization techniques are suitable for this compound?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) is effective. For X-ray crystallography, single crystals are grown using vapor diffusion or temperature-controlled crystallization. SHELX software (e.g., SHELXL) is widely used for structure refinement, leveraging high-resolution data to resolve hydrogen bonding and molecular packing .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and reaction energetics. Tools like ICReDD integrate computational reaction path searches with experimental data to narrow optimal conditions (e.g., solvent, catalyst). For instance, reaction barriers for key intermediates (e.g., chloroacetylated derivatives) are calculated to guide synthetic routes .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodology : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or hydrogen bonding. Redundant NMR experiments (e.g., NOESY, COSY) and temperature-dependent crystallography can identify dynamic behavior. Graph set analysis (Etter’s rules) clarifies hydrogen-bonding motifs, explaining packing differences .

Q. How is the biological activity of this compound assessed in vitro?

- Methodology : Immunoproteasome inhibition assays (e.g., chymotrypsin-like activity measurement) are performed using purified enzymes. Dose-response curves (IC₅₀ values) are generated via fluorogenic substrates. Cytotoxicity is evaluated in cell lines (e.g., WST-1 assay), with structure-activity relationships (SAR) explored via analogs (e.g., substituent variations on the quinazolinone ring) .

Q. What experimental designs address low yields in multi-step syntheses?

- Methodology : Design of experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, a fractional factorial design optimizes the condensation step between 6-chloro-2-oxoquinazoline and 3-methoxyphenylacetamide. Parallel synthesis platforms enable rapid screening of reaction conditions (e.g., solvent polarity, base strength) .

Notes

- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.

- Advanced methodologies emphasize integration of experimental and computational tools (e.g., SHELX, DFT).

- Contradictions in data are addressed via multi-technique validation and dynamic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.